molecular formula C11H12Cl2O2 B3041716 5-(3,4-Dichlorophenyl)pentanoic acid CAS No. 34658-33-8

5-(3,4-Dichlorophenyl)pentanoic acid

Cat. No. B3041716
CAS RN: 34658-33-8
M. Wt: 247.11 g/mol
InChI Key: RHSWIBGNIWRQNH-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)pentanoic acid is a chemical compound with the molecular formula C11H12Cl2O2 . It is a derivative of pentanoic acid, which is also known as valeric acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentanoic acid backbone with a 3,4-dichlorophenyl group attached. The molecular weight of this compound is 247.12 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 247.12 . Pentanoic acid, a related compound, is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .

Scientific Research Applications

X-ray Imaging Applications

A study by Gopan et al. (2021) explored the use of a compound related to 5-(3,4-Dichlorophenyl)pentanoic acid, namely 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, for X-ray imaging applications. This compound showed potential due to its high iodine content and radiopacity, making it suitable for clinical X-ray imaging scenarios. The compound was noncytotoxic to L929 fibroblast cells at certain concentrations, indicating its safety for clinical use (Gopan, Susan, Jayadevan, & Joseph, 2021).

Industrial and Chemical Applications

Pentanoic acid, a closely related compound, is significant for its applications in industries producing plasticizers, lubricants, biodegradable solvents, and pharmaceuticals. Ghosh et al. (2015) studied the synthesis of pentanoic acid through the oxidation of valeraldehyde, highlighting its importance in various industrial applications (Ghosh, Sar, Malik, & Saha, 2015).

Potential in Solid Phase Synthesis

The synthesis and applications of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid as new linkers for solid phase synthesis have been reported. These compounds, structurally related to this compound, show higher acid stability compared to standard trityl resins used in solid phase synthesis, thus expanding the possibilities in synthetic chemistry (Bleicher, Lutz, & Wuethrich, 2000).

Safety and Hazards

The safety information for 5-(3,4-Dichlorophenyl)pentanoic acid indicates that it may cause harm if swallowed or inhaled, and it may cause skin and eye irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .

Future Directions

While specific future directions for 5-(3,4-Dichlorophenyl)pentanoic acid are not mentioned in the available literature, there is a growing interest in the use of biocatalysis for the production of drugs and other high-value chemicals . This could potentially include the synthesis of compounds like this compound.

properties

IUPAC Name

5-(3,4-dichlorophenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSWIBGNIWRQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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